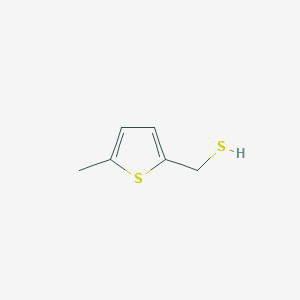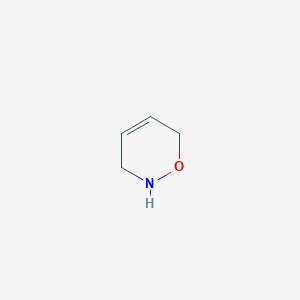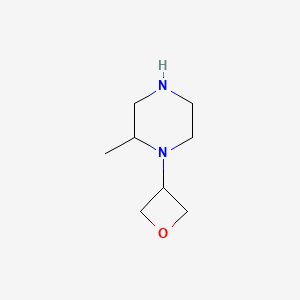
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an oxane ring substituted with amino and hydroxy groups, making it a valuable molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of functional groups, formation of the oxane ring, and subsequent introduction of the amino and hydroxy groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Purification methods like crystallization, distillation, and chromatography are used to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the amino group can produce a primary or secondary amine.
Aplicaciones Científicas De Investigación
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
- rac-tert-butyl (3R,4S)-3,4-dihydroxypiperidine-1-carboxylate
- rac-tert-butyl (3R,4S)-3-hydroxy-4-methylpiperidine-1-carboxylate
- rac-tert-butyl (3R,4S)-3-hydroxy-4-(3-hydroxyphenyl)pyrrolidine-1-carboxylate
Uniqueness
rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for targeted research and applications.
Propiedades
Fórmula molecular |
C10H20ClNO4 |
|---|---|
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
tert-butyl (3S,4R)-4-amino-3-hydroxyoxane-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H19NO4.ClH/c1-9(2,3)15-8(13)10(11)4-5-14-6-7(10)12;/h7,12H,4-6,11H2,1-3H3;1H/t7-,10-;/m1./s1 |
Clave InChI |
KMBJFMXKRLASSJ-YZUKSGEXSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@]1(CCOC[C@H]1O)N.Cl |
SMILES canónico |
CC(C)(C)OC(=O)C1(CCOCC1O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


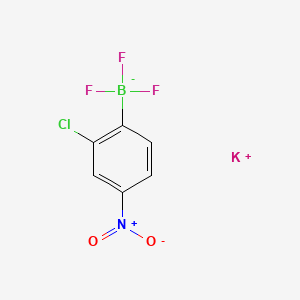

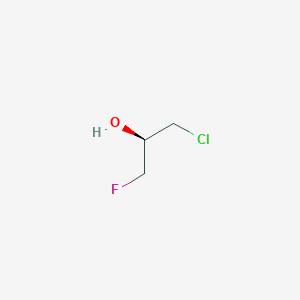
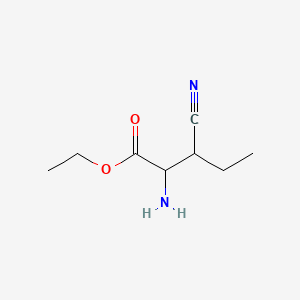
![rel-methyl (1R,2R,4R)-2-acetamidobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B13481522.png)
![2-[5-(2-ethylphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13481525.png)

![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
